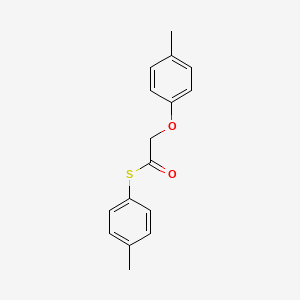![molecular formula C17H19ClN2OS B5730634 N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B5730634.png)
N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)thiourea, commonly known as CEC, is a chemical compound that belongs to the class of thioureas. It has been extensively studied for its potential applications in scientific research due to its unique properties.
作用機序
The mechanism of action of CEC is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. CEC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of nuclear factor-kappa B (NF-kB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
CEC has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). CEC has also been shown to have antioxidant properties, reducing oxidative stress and lipid peroxidation in cells.
実験室実験の利点と制限
CEC has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal studies. However, CEC has limited solubility in water, which can make it challenging to use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of CEC and its potential effects on human health.
将来の方向性
There are several future directions for research on CEC. One area of interest is the development of CEC-based radioprotective agents for use in cancer therapy. Another area of interest is the investigation of CEC as a potential treatment for inflammatory and autoimmune disorders. Further research is also needed to fully understand the mechanism of action of CEC and to determine its potential effects on human health.
Conclusion
In conclusion, CEC is a chemical compound with potential applications in various scientific research fields. Its unique properties, including anti-inflammatory, antioxidant, and antitumor properties, make it an attractive target for further research. While more research is needed to fully understand the mechanism of action of CEC and its potential effects on human health, it holds promise as a potential therapeutic agent.
合成法
The synthesis of CEC involves the reaction of 3-chlorobenzyl chloride with 4-ethoxyaniline in the presence of potassium carbonate and dimethylformamide. The resulting intermediate is then reacted with ammonium thiocyanate to yield CEC. The purity of the compound can be further improved through recrystallization.
科学的研究の応用
CEC has been studied for its potential applications in various scientific research fields, including pharmacology, biochemistry, and toxicology. It has been shown to have a range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. CEC has also been investigated for its potential use as a radioprotective agent in cancer therapy.
特性
IUPAC Name |
1-[2-(3-chlorophenyl)ethyl]-3-(4-ethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c1-2-21-16-8-6-15(7-9-16)20-17(22)19-11-10-13-4-3-5-14(18)12-13/h3-9,12H,2,10-11H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROKMTOFWJZUOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NCCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-Chlorophenyl)ethyl]-3-(4-ethoxyphenyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

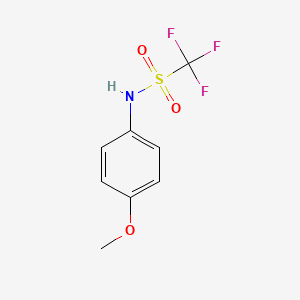
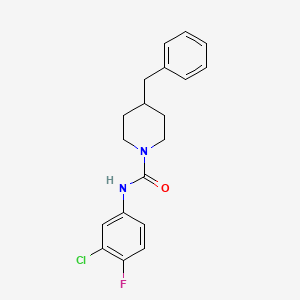
![2-isobutyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5730568.png)

![5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B5730583.png)

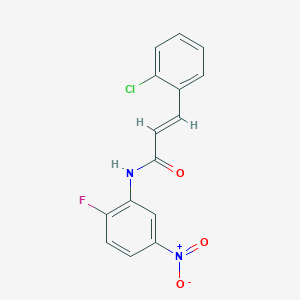
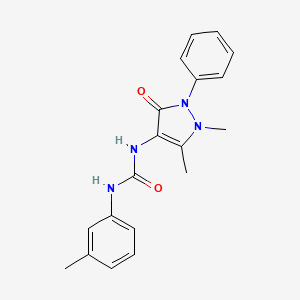
![N-(2,3-dimethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5730614.png)
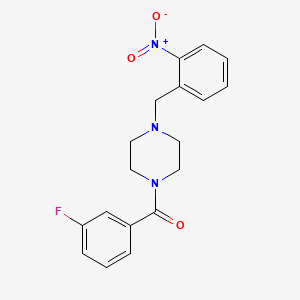
![(3-bromo-4,5-dimethoxybenzyl)[4-(4-morpholinyl)phenyl]amine](/img/structure/B5730627.png)

![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5730645.png)
